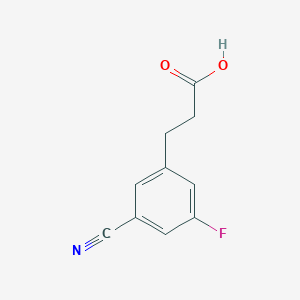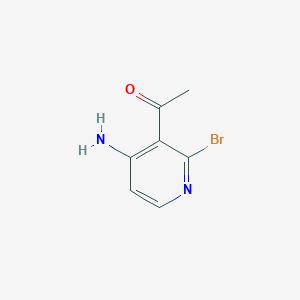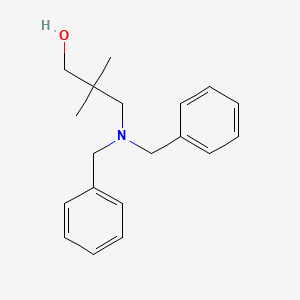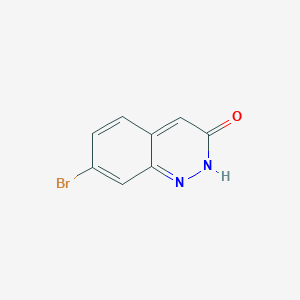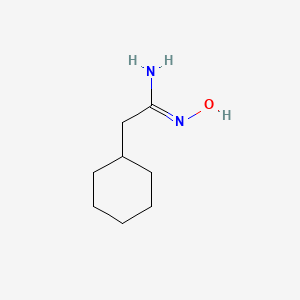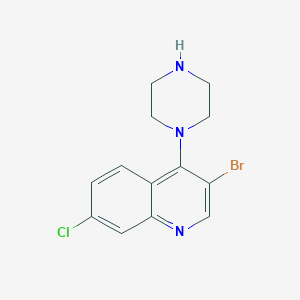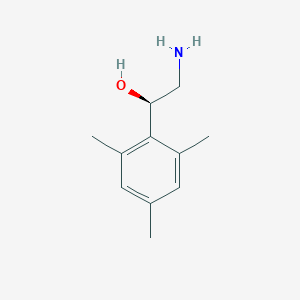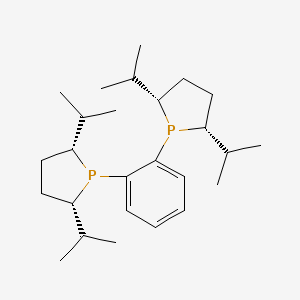
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene is a chiral ligand used extensively in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two phospholane rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
准备方法
The synthesis of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene typically involves the following steps:
Formation of the Phospholane Rings: The initial step involves the synthesis of the phospholane rings. This can be achieved through the reaction of diisopropylphosphine with an appropriate dihaloalkane under basic conditions.
Attachment to Benzene Core: The phospholane rings are then attached to a benzene core through a palladium-catalyzed coupling reaction. This step requires careful control of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities and obtain the desired chiral ligand.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce costs.
化学反应分析
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The oxidation typically occurs at the phosphorus atoms, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often target the phosphine oxides, converting them back to the original phosphine ligands.
Substitution: Substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include halides and other nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.
科学研究应用
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its ability to induce high enantioselectivity makes it valuable for the synthesis of chiral compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals. Its use in catalytic processes can lead to the production of enantiomerically pure drugs.
Industry: In the industrial sector, (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene is used in the production of fine chemicals and agrochemicals. Its role in catalytic processes helps in the efficient and cost-effective synthesis of these products.
作用机制
The mechanism of action of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene involves its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The chiral nature of the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and the metal used in the complex.
相似化合物的比较
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene can be compared with other similar chiral ligands, such as:
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene: This compound has ethyl groups instead of isopropyl groups on the phospholane rings. It exhibits similar catalytic properties but may differ in terms of steric effects and enantioselectivity.
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene: With methyl groups on the phospholane rings, this ligand is smaller and may have different steric interactions compared to the isopropyl-substituted version.
1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]ethane: This compound has an ethane linker instead of a benzene core. It may exhibit different electronic properties and catalytic behavior.
The uniqueness of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene lies in its specific combination of steric and electronic properties, which contribute to its high enantioselectivity and stability in catalytic processes.
属性
分子式 |
C26H44P2 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
(2R,5R)-1-[2-[(2S,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane |
InChI |
InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24+,28?/m1/s1 |
InChI 键 |
RBVGOQHQBUPSGX-DBPXUDACSA-N |
手性 SMILES |
CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@H]3C(C)C)C(C)C)C(C)C |
规范 SMILES |
CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


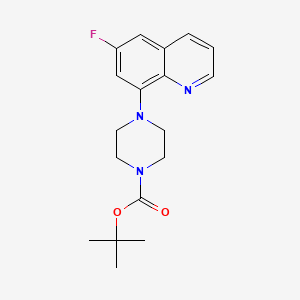
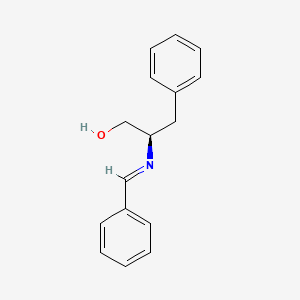
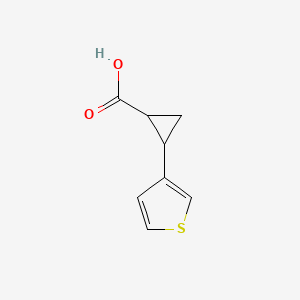
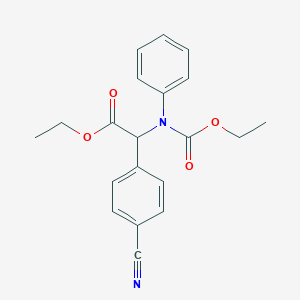
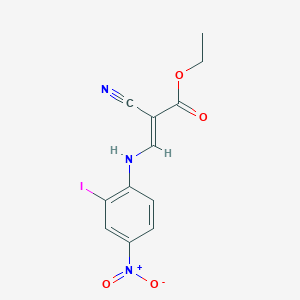
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)

